Cyclohexyltriphenylphosphonium bromide (CAS 7333-51-9) is a crystalline quaternary phosphonium salt primarily utilized as a Wittig reagent precursor for the synthesis of exocyclic double bonds and as a robust phase-transfer catalyst (PTC). Upon treatment with strong bases such as n-butyllithium or potassium tert-butoxide, it generates cyclohexylidenetriphenylphosphorane, a bulky ylide essential for installing cyclohexylidene groups onto aldehydes and unhindered ketones [1]. Beyond olefination, its phosphonium core provides exceptional thermal and chemical stability compared to conventional ammonium salts, making it a critical raw material for high-temperature biphasic catalysis, polymerized ionic liquids, and deep eutectic solvents [2]. For procurement professionals, its value lies in its dual utility: enabling specific structural motifs in medicinal chemistry while offering superior degradation resistance in harsh industrial process environments.
Substituting Cyclohexyltriphenylphosphonium bromide with related analogs introduces severe process and performance limitations. Replacing it with smaller Wittig reagents, such as methyltriphenylphosphonium bromide, fundamentally alters the target molecule, but more importantly, the cyclohexyl ylide possesses a strict steric boundary that process chemists must account for; it will fail in reactions where smaller ylides succeed [1]. Attempting to substitute it with the closest ring analog, cyclopentyltriphenylphosphonium bromide, introduces extreme moisture sensitivity, often requiring extensive azeotropic drying and resulting in irreproducible yields that force chemists to abandon the Wittig route entirely [2]. Furthermore, in phase-transfer catalysis, substituting this phosphonium salt with cheaper quaternary ammonium alternatives (like tetrabutylammonium bromide) leads to catastrophic catalyst degradation via Hofmann elimination at elevated temperatures [3].
The ylide generated from Cyclohexyltriphenylphosphonium bromide is highly sterically hindered. In comparative studies targeting the olefination of bulky ketones (e.g., Boc-protected pyrrolidinones), the cyclohexyl ylide completely failed to produce the tetrasubstituted olefin (0% yield). In contrast, the less hindered methyltriphenylphosphonium bromide achieved an 88% yield under identical conditions [1]. This establishes a hard operational limit for the reagent.
| Evidence Dimension | Wittig olefination yield on sterically hindered ketones |
| Target Compound Data | 0% yield (reaction fails to proceed) |
| Comparator Or Baseline | 88% yield (using Methyltriphenylphosphonium bromide) |
| Quantified Difference | Absolute failure vs. high-yielding conversion |
| Conditions | Standard Wittig conditions (t-BuOK in THF at room temperature) |
Prevents wasteful procurement by establishing a hard steric limit; buyers must restrict its use to aldehydes or unhindered ketones.
When synthesizing cycloalkylidene derivatives, the choice of ring size dramatically impacts reagent handling. Literature indicates that cyclopentyltriphenylphosphonium bromide is highly moisture-sensitive, often yielding irreproducible results unless subjected to strict threefold azeotropic co-evaporation with dry toluene [1]. In contrast, Cyclohexyltriphenylphosphonium bromide is significantly more robust, reliably forming the active ylide under standard Schlenk conditions without the need for extreme pre-drying protocols.
| Evidence Dimension | Pre-reaction drying requirements for reproducible ylide generation |
| Target Compound Data | Standard vacuum drying sufficient |
| Comparator Or Baseline | Strict threefold azeotropic co-evaporation required (Cyclopentyltriphenylphosphonium bromide) |
| Quantified Difference | Elimination of complex azeotropic drying steps |
| Conditions | Ylide generation with n-BuLi at -40 °C to 0 °C in THF/Toluene |
Reduces batch-to-batch variability and process complexity compared to the highly moisture-sensitive 5-membered ring analog.
For industrial biphasic reactions requiring elevated temperatures, phosphonium salts vastly outperform ammonium salts. Polymerized ionic liquids and phase-transfer systems utilizing a phosphonium core with a chloride/bromide counterion demonstrate thermal stability exceeding 370 °C. In direct contrast, equivalent ammonium analogs (e.g., tetrabutylammonium derivatives) degrade below 220 °C due to Hofmann elimination [1].
| Evidence Dimension | Thermal degradation threshold |
| Target Compound Data | >370 °C (stable phosphonium core) |
| Comparator Or Baseline | <220 °C (Ammonium analogs) |
| Quantified Difference | >150 °C increase in thermal stability window |
| Conditions | Thermogravimetric analysis (TGA) of polyelectrolyte analogs |
Justifies the selection of phosphonium salts over cheaper ammonium alternatives for reactions requiring elevated temperatures.
Ideal for installing bulky cyclohexylidene groups onto aldehydes or unhindered ketones in medicinal chemistry workflows. As established by its steric limitations [1], it should be explicitly procured for primary or secondary carbonyls, avoiding use in tetrasubstituted olefin targets.
The optimal choice for biphasic industrial reactions operating above 150 °C. Its phosphonium core resists the Hofmann elimination pathways that rapidly deactivate standard quaternary ammonium catalysts [2], ensuring sustained catalytic turnover.
Procured as a foundational building block for synthesizing specialized electrolytes or deep eutectic solvents (DES) where high thermal stability (>370 °C) and wide electrochemical windows are mandatory [2].
Irritant